5-[3-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine: is a chemical compound with the molecular formula C9H12F3N3O and a molecular weight of 235.21 g/mol . This compound features a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to an oxadiazole ring. The presence of the trifluoromethyl group imparts unique chemical properties, making it a subject of interest in various research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-[3-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl ring with a trifluoromethyl group can be synthesized via a stepwise Robinson annulation reaction.
Oxadiazole Ring Formation: The cyclohexyl intermediate is then reacted with appropriate reagents to form the oxadiazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the cyclohexyl ring.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Material Science: It is explored for its potential in creating novel materials with unique properties due to the trifluoromethyl group.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug discovery, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Industry:
Wirkmechanismus
The mechanism of action of 5-[3-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The oxadiazole ring is known to participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
- 1-Cyclohexyl-3-(3-trifluoromethylphenyl)urea
- 2-Fluoro-2-(trifluoromethyl)-1-phenylhexane-1,5-dione
- N-Cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine .
Uniqueness:
- Trifluoromethyl Group: The presence of the trifluoromethyl group in 5-[3-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability .
- Oxadiazole Ring: The oxadiazole ring contributes to the compound’s ability to form hydrogen bonds and π-π interactions, enhancing its potential as a bioactive molecule .
Eigenschaften
Molekularformel |
C9H12F3N3O |
---|---|
Molekulargewicht |
235.21 g/mol |
IUPAC-Name |
5-[3-(trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C9H12F3N3O/c10-9(11,12)6-3-1-2-5(4-6)7-14-15-8(13)16-7/h5-6H,1-4H2,(H2,13,15) |
InChI-Schlüssel |
QEQKYXFPSIPUJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC(C1)C(F)(F)F)C2=NN=C(O2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.